N-ethyl-4-hydroxybenzenesulfonamide is an organic compound characterized by its unique molecular structure, which includes an ethyl group, a hydroxyl group, and a sulfonamide functional group. This compound falls under the category of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. Its molecular formula is , and it has a molecular weight of approximately 201.24 g/mol .
N-ethyl-4-hydroxybenzenesulfonamide is synthesized through various chemical methods, primarily involving the sulfonation of N-ethyl-4-hydroxybenzene. This compound is classified as a sulfonamide and is recognized for its potential therapeutic properties, particularly in antibacterial and antifungal research .
The synthesis of N-ethyl-4-hydroxybenzenesulfonamide typically involves the following steps:
N-ethyl-4-hydroxybenzenesulfonamide has a distinct molecular structure that can be represented by its SMILES notation: N(CC)S(c1ccc(cc1)O)(=O)=O
. The compound features:
The structural formula can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.24 g/mol |
InChI | InChI=1S/C8H11NO3S/c1-2-9-13(11,12)8-5-3-7(10)4-6-8/h3-6,9-10H,2H2,1H3 |
Exact Mass | 201.045964 g/mol |
N-ethyl-4-hydroxybenzenesulfonamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-ethyl-4-hydroxybenzenesulfonamide primarily involves its interaction with specific enzymes and receptors within biological systems:
N-ethyl-4-hydroxybenzenesulfonamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Density | 1.6 g/cm³ |
Boiling Point | 454.5 °C |
Melting Point | 199–201 °C |
Flash Point | 228.7 °C |
Solubility | Soluble in water |
These properties are essential for understanding the compound's behavior in various applications .
N-ethyl-4-hydroxybenzenesulfonamide has diverse applications across several fields:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2